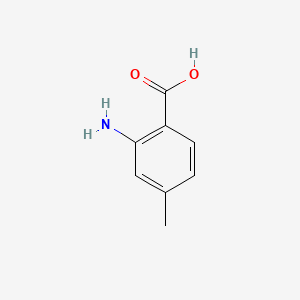

2-Amino-4-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39155. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGKFFKUTVJVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177613 | |

| Record name | 4-Methylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-36-4 | |

| Record name | 2-Amino-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2305-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylanthranilic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WD667BJ5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-4-methylbenzoic acid IUPAC name and structure

An In-Depth Technical Guide to 2-Amino-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 2305-36-4), a key chemical intermediate with significant applications across the pharmaceutical, agrochemical, and material science sectors. This document elucidates the compound's fundamental characteristics, including its definitive IUPAC nomenclature and molecular structure. We present a detailed analysis of its physicochemical properties, a robust, field-tested synthetic protocol with mechanistic explanations, and a survey of its current and potential applications. This guide is intended to serve as an authoritative resource for professionals engaged in chemical synthesis and drug discovery, providing the foundational knowledge required for its effective utilization.

Core Identification: IUPAC Name and Molecular Structure

The precise identification of a chemical entity is foundational to all scientific inquiry. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines to ensure unambiguous global communication.

IUPAC Name: This compound [1]

This nomenclature is derived from the parent molecule, benzoic acid. The substituents on the benzene ring are assigned locants to indicate their positions relative to the carboxylic acid group (C1). The amino group (-NH₂) is at position C2, and the methyl group (-CH₃) is at position C4.

Common Synonyms: The compound is also known in the literature and commercial catalogues by several other names, including 4-Methylanthranilic acid and 2-Amino-p-toluic acid.

Molecular Structure

The structure of this compound features a benzene ring substituted with three distinct functional groups: a carboxylic acid, an amine, and a methyl group. This arrangement makes it a valuable and versatile building block in organic synthesis.

References

An In-Depth Technical Guide to 2-Amino-4-methylbenzoic Acid (CAS 2305-36-4): Properties, Synthesis, and Applications

<-4>

Executive Summary

This document provides a comprehensive technical overview of 2-Amino-4-methylbenzoic acid (also known as 4-methylanthranilic acid), CAS number 2305-36-4. It is a crucial aromatic amino acid serving as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This guide delves into its fundamental physicochemical properties, outlines a detailed and robust laboratory-scale synthesis protocol, specifies analytical methods for quality control, discusses its key applications, and provides essential safety and handling information. The content is tailored for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this compound.

Physicochemical & Spectroscopic Profile

This compound is an aminobenzoic acid derivative characterized by an amino group and a carboxylic acid group attached to a toluene backbone.[1] These functional groups impart both basic and acidic properties, respectively, making it a valuable bifunctional molecule in synthesis.[1]

Key Identifiers and Properties

The fundamental properties of this compound are summarized below for quick reference. These values are critical for designing experiments, predicting reactivity, and ensuring proper handling.

| Property | Value | Source(s) |

| CAS Number | 2305-36-4 | [2] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [2][3] |

| Appearance | White to light cream/tan crystalline solid | [1][4][5] |

| Melting Point | ~171 °C (decomposes) | [6] |

| Synonyms | 4-Methylanthranilic acid, 2-Amino-p-toluic acid | [1][2][6] |

| Purity (Typical) | >98.0% (HPLC) | [1][6] |

| Solubility | Soluble in water | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized or procured compound.

-

¹H NMR (Proton NMR): In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically in the 6.5-7.5 ppm range), the amino group protons (a broad singlet), the carboxylic acid proton (a broad singlet, often >10 ppm), and a sharp singlet for the methyl group protons (around 2.2-2.4 ppm).

-

¹³C NMR (Carbon NMR): The carbon spectrum will display eight distinct signals, including those for the carboxyl carbon, the four unique aromatic carbons, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected peaks include a broad O-H stretch from the carboxylic acid (superimposed on the N-H stretches), N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1670-1710 cm⁻¹), and C-H stretches from the aromatic ring and methyl group.[2]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to its molecular weight. Chemical ionization often shows a prominent [M+H]⁺ peak at m/z 152.[4][7]

Synthesis and Purification

While multiple synthetic routes exist, a common and reliable laboratory-scale preparation involves the ortho-lithiation and subsequent carboxylation of a protected aniline derivative. The following protocol is adapted from established procedures.[4][7]

Synthetic Workflow Overview

The process begins with a halogenated and methylated aniline, which undergoes a halogen-metal exchange followed by reaction with carbon dioxide (dry ice) to install the carboxylic acid group. This approach is effective due to the directing effect of the amino group (after protection or in situ) and the high reactivity of the organolithium intermediate.

Caption: High-level workflow for the synthesis of this compound.

Detailed Laboratory Synthesis Protocol

Causality Statement: This protocol utilizes a low-temperature organolithium reaction. The anhydrous conditions and inert atmosphere are critical to prevent the highly reactive tert-butyllithium from being quenched by water or oxygen. The low temperature (-78 °C) is necessary to control the exothermic reaction and prevent unwanted side reactions.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add 2-bromo-5-methylaniline (10.0 g, 53.7 mmol).

-

Dissolution: Add 500 mL of anhydrous diethyl ether. Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.

-

Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add tert-butyl lithium (1.7 M solution in pentane, 127 mL, 214.8 mmol) dropwise via a syringe or dropping funnel over 15-20 minutes. Crucial: Monitor the internal temperature to ensure it does not rise above -65 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at -78 °C for 1.5 hours.

-

Carboxylation: Carefully add an excess of crushed dry ice (solid CO₂) to the reaction mixture in small portions. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.

-

Workup: Allow the mixture to warm to room temperature, which also allows for the complete sublimation of excess dry ice. Add 200 mL of water. Transfer the mixture to a separatory funnel and discard the organic (ether) layer.

-

Acidification: Cool the remaining aqueous layer in an ice bath and acidify it to a pH of ~5-6 by slowly adding 1N hydrochloric acid (HCl). The product will precipitate as a solid.

-

Extraction & Isolation: Extract the acidified aqueous layer twice with 200 mL portions of ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[4][7]

-

Purification (Recrystallization): The resulting tan solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a light cream or off-white crystalline solid. A typical yield is around 50-60%.[4]

Analytical Quality Control

To ensure the material is suitable for downstream applications, particularly in drug development, its purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the standard method.

HPLC Method for Purity Assessment

Self-Validation Principle: An effective HPLC protocol must demonstrate specificity (the ability to separate the main compound from impurities), linearity, accuracy, and precision. The use of a C18 column is standard for reverse-phase separation of moderately polar aromatic compounds. The acidic mobile phase ensures the carboxylic acid group is protonated for good peak shape.

Caption: Standard workflow for purity analysis of this compound by HPLC.

Detailed HPLC Protocol

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid or phosphoric acid.[8] The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of >98% is typically required for use as a synthetic intermediate.[6]

Applications in Organic Synthesis and Drug Discovery

This compound is not typically a final active pharmaceutical ingredient (API) but rather a critical "building block".[9] Its bifunctional nature (an amine and a carboxylic acid) allows it to be a versatile starting point for the synthesis of more complex molecules. The aminobenzoic acid scaffold is present in numerous classes of therapeutic agents.[9][10]

-

Intermediate for APIs: It serves as a precursor for synthesizing various pharmaceutical compounds. For example, related structures are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other targeted therapies.[11][12] The amino group can be acylated or used in coupling reactions (e.g., Buchwald-Hartwig coupling), while the carboxylic acid can be converted to esters, amides, or other functional groups.[11]

-

Agrochemicals: It is reported to have applications as a plant growth regulator and has herbicidal functions.[4]

-

Dye Production: The aromatic amine functionality makes it a suitable intermediate in the synthesis of certain dyes.[1]

Caption: Synthetic utility of this compound as a versatile building block.

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount to ensuring personnel safety.

GHS Hazard Information

| Hazard | Code | Statement | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [5][13] |

| Eye Irritation | H319 | Causes serious eye irritation | [5][13] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [5][13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Safe Handling Practices: Wash hands thoroughly after handling.[5][13] Avoid contact with skin, eyes, and clothing.[15]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][13]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][14]

Conclusion

This compound (CAS 2305-36-4) is a foundational chemical intermediate with significant value in the pharmaceutical and chemical industries. Its utility stems from the presence of two reactive functional groups on a stable aromatic core. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe application in research and development settings.

References

- 1. CAS 2305-36-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 2305-36-4 [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | 2305-36-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Separation of 2-Amino-4-bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. echemi.com [echemi.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 4-Methylanthranilic Acid for Researchers and Drug Development Professionals

Abstract: 4-Methylanthranilic acid, a key aromatic building block, holds significant potential in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising a carboxylic acid, an amino group, and a methyl substituent on a benzene ring—offers a versatile platform for synthesizing a diverse array of complex molecules, including pharmaceuticals and functional materials. This guide provides an in-depth exploration of the physical and chemical properties of 4-Methylanthranilic acid, its spectroscopic signature, and its reactivity. Furthermore, it details robust experimental protocols for its characterization, aiming to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective application in pioneering research and development endeavors.

Introduction: The Strategic Importance of 4-Methylanthranilic Acid

4-Methylanthranilic acid, systematically named 2-amino-4-methylbenzoic acid, is an off-white to tan crystalline powder.[1] It is a substituted derivative of anthranilic acid, a molecule that itself is a precursor in the biosynthesis of tryptophan and finds use in the production of dyes, pigments, and saccharin.[2] The strategic placement of the methyl group at the 4-position, para to the amino group, subtly modulates the electronic properties and steric environment of the molecule compared to its parent compound. This seemingly minor structural alteration can have profound impacts on the reactivity of the functional groups and the biological activity of its derivatives.

In the context of drug discovery, the anthranilic acid scaffold is a "privileged" structure, appearing in numerous approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[3] The ability to derivatize 4-Methylanthranilic acid at its amino and carboxylic acid functionalities allows for the generation of large compound libraries, which is a cornerstone of modern high-throughput screening and lead optimization.[3] Understanding the fundamental properties of this molecule is therefore paramount for its rational use in the synthesis of novel therapeutic agents.

Core Physicochemical and Structural Characteristics

A molecule's physical and chemical properties are the bedrock upon which its applications are built. These parameters dictate its solubility, stability, and how it will behave in a reaction mixture or a biological system.

Tabulated Physical and Molecular Data

The fundamental identifiers and properties of 4-Methylanthranilic acid are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [4][5] |

| Molecular Weight | 151.16 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Methylanthranilic acid, 2-Amino-p-toluic acid | [4][6] |

| CAS Number | 2305-36-4 | [4][5][7] |

| Physical Appearance | Off-white to tan crystalline powder | [1] |

| Melting Point | 174-177 °C | [8] |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)O)N | [4] |

| InChIKey | RPGKFFKUTVJVPY-UHFFFAOYSA-N | [5] |

| pKa (carboxyl) | ~4.85 (estimated from anthranilic acid) | [2] |

| pKa (amino) | ~2.17 (estimated from anthranilic acid) | [2] |

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, and formulation. 4-Methylanthranilic acid exhibits the following general solubility characteristics:

-

Slightly soluble in cold water.

-

Soluble in hot water.

-

Soluble in common organic solvents such as ethanol, methanol, and DMSO.[8]

This differential solubility is highly advantageous for purification by recrystallization, a standard technique for obtaining high-purity solid compounds.

Spectroscopic Elucidation: The Molecular Fingerprint

Spectroscopic techniques provide a non-destructive window into the molecular structure of a compound. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum of 4-Methylanthranilic acid in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns revealing their coupling relationships. The methyl group protons will give rise to a singlet at approximately δ 2.2-2.4 ppm. The amine (NH₂) protons will appear as a broad singlet, and the carboxylic acid (COOH) proton will also be a broad singlet at a more downfield chemical shift (often > δ 10 ppm), with its position being sensitive to concentration and residual water in the solvent.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 170 ppm. The six aromatic carbons will resonate in the δ 110-150 ppm region, with their specific shifts influenced by the electronic effects of the substituents. The methyl carbon will be the most upfield signal, typically around δ 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 4-Methylanthranilic acid, typically acquired as a solid (e.g., KBr pellet or split mull), will display characteristic absorption bands.[5]

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, resulting from the hydrogen-bonded hydroxyl group.

-

N-H Stretch (Amine): Two distinct, sharper peaks in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the primary amine.

-

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1670-1700 cm⁻¹, characteristic of the carboxylic acid carbonyl group.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-Methylanthranilic acid stems from the presence of three distinct functional handles: the aromatic ring, the nucleophilic amino group, and the electrophilic carboxylic acid.

References

- 1. fishersci.com [fishersci.com]

- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 3. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Methylanthranilic acid | C8H9NO2 | CID 75316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. 4-Methylanthranilic acid | SIELC Technologies [sielc.com]

- 8. 3-Methylanthranilic acid | 4389-45-1 [chemicalbook.com]

2-Amino-4-methylbenzoic acid molecular weight and formula

An In-Depth Technical Guide to 2-Amino-4-methylbenzoic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates its fundamental properties, synthesis protocols, strategic applications, and critical safety measures, grounding all information in authoritative scientific data.

Core Compound Identification and Physicochemical Properties

This compound, also known by its synonym 4-methylanthranilic acid, is an aromatic compound featuring both an amino and a carboxylic acid functional group attached to a toluene backbone.[1] This bifunctional nature makes it a versatile building block in organic synthesis.[1] The presence of the amino group imparts basic characteristics, while the carboxylic acid group provides acidity.[1]

The compound typically appears as a light cream or white to off-white crystalline solid.[1][2] Its polarity, conferred by the functional groups, allows for solubility in water.[1]

Table 1: Key Physicochemical Data

| Identifier | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][3][4][5] |

| Molecular Weight | 151.16 g/mol | [3][4][5][6] |

| CAS Number | 2305-36-4 | [1][3][4] |

| Appearance | Light cream to off-white crystalline solid | [1][2] |

| Melting Point | 174-177 °C | [7] |

| Boiling Point | 329.8 °C at 760 mmHg | [7] |

| Density | 1.254 g/cm³ | [7] |

| Synonyms | 4-Methylanthranilic acid, 2-Amino-p-toluic acid | [1][3][4] |

Synthesis Protocol: Directed Ortho-Metalation and Carboxylation

A common and effective method for synthesizing this compound involves the directed ortho-metalation of a protected aniline derivative followed by carboxylation. The following protocol is based on the lithiation of 2-bromo-5-methylaniline.[2]

Causality and Experimental Rationale

The choice of 2-bromo-5-methylaniline as the starting material is strategic. The bromine atom can be readily exchanged with lithium, a crucial step for introducing the carboxyl group. The reaction is conducted at extremely low temperatures (-78 °C) to prevent unwanted side reactions and ensure the stability of the highly reactive organolithium intermediate. Tert-butyl lithium is a potent base required for the lithium-halogen exchange.[2] Dry ice (solid CO₂) serves as the electrophile, providing the carbon source for the carboxylic acid group.[2] The final acidification step protonates the carboxylate salt to yield the desired product.

Detailed Step-by-Step Methodology

-

Reaction Setup : Dissolve 2-bromo-5-methylaniline (10.0 g, 53.7 mmol) in 500 mL of anhydrous ethyl ether within a flask equipped for stirring under a nitrogen atmosphere.[2]

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.[2]

-

Lithiation : Slowly add tert-butyl lithium (127 mL of a 1.7 M solution in pentane, 214.8 mmol) over 15 minutes. The internal temperature must be maintained below -65 °C.[2]

-

Stirring : Continue stirring the mixture at -78 °C for 1.5 hours to ensure complete formation of the organolithium intermediate.[2]

-

Carboxylation : Quench the reaction by adding an excess of crushed dry ice directly to the reaction mixture.[2]

-

Workup : Once the excess dry ice has sublimated, add water to the flask. Separate and discard the organic (ether) layer.[2]

-

Acidification : Acidify the remaining aqueous layer using 1N hydrochloric acid.[2]

-

Extraction : Extract the acidified aqueous layer twice with ethyl acetate.[2]

-

Isolation : Combine the organic extracts, dry them over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a tan crystalline solid (yield: ~59%).[2]

Workflow Visualization

Caption: Synthesis workflow for this compound.

Applications in Pharmaceutical R&D and Organic Synthesis

This compound is a valuable intermediate in diverse synthetic applications, from pharmaceuticals to dyes.[1] Its structure is closely related to anthranilic acid, a core component of many biologically active molecules.

-

Precursor to NSAIDs : Anthranilic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid.[8][9] The structural similarity makes this compound a compound of interest for synthesizing new analgesic and anti-inflammatory agents.[10]

-

Building Block for Heterocycles : The dual functionality of the molecule allows it to be a precursor for synthesizing various heterocyclic systems, which are foundational structures in many pharmaceutical agents.[11]

-

Intermediate in Drug Synthesis : It serves as a crucial building block in the synthesis of specific pharmaceutical compounds. For instance, related aminobenzoic acid structures are indispensable for creating drugs like Tolvaptan.[12]

-

Agrochemicals : The compound has been identified as a plant growth regulator and possesses herbicidal properties, indicating its utility in agricultural science.[2]

Caption: Application pathways for this compound.

Safety, Handling, and Storage Protocols

As with any laboratory chemical, adherence to strict safety protocols is paramount. This compound is classified as an irritant.

GHS Hazard Information

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13][14]

-

Signal Word : Warning.[13]

Table 2: Recommended Safety and Handling Procedures

| Protocol | Description | Source(s) |

| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure eyewash stations are readily accessible. | [13][15] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side-shields, and appropriate lab clothing. If dust is generated, a NIOSH/MSHA-approved respirator should be worn. | [13][16] |

| Handling | Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin, eyes, and clothing. | [13][14] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up. | [13][14] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | [13][14] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse. | [13][14] |

| First Aid (Inhalation) | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. | [13][14] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [13][14] |

Conclusion

This compound is a functionally rich aromatic compound with significant utility in both industrial and academic research. Its well-defined synthesis and versatile chemical nature establish it as a valuable intermediate for developing novel pharmaceuticals, particularly in the anti-inflammatory space, as well as in the creation of agrochemicals and dyes. A thorough understanding of its properties and strict adherence to safety protocols are essential for leveraging its full potential in a research and development setting.

References

- 1. CAS 2305-36-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 2305-36-4 [chemicalbook.com]

- 3. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]

- 4. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 8. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Solubility of 2-Amino-4-methylbenzoic Acid in Common Solvents

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed by the body.[1] Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of a promising drug candidate.[2] Therefore, a thorough understanding of an API's solubility in various solvents is essential during the preformulation stage of drug development to guide formulation strategies and ensure optimal drug delivery.[2][3]

2-Amino-4-methylbenzoic acid (CAS 2305-36-4), also known as 4-methylanthranilic acid, is an aromatic amino acid derivative with a molecular formula of C8H9NO2.[4][5] Its structure, containing both a basic amino group and an acidic carboxylic acid group, suggests an amphoteric nature, with solubility being highly dependent on the pH of the medium.[4][6] The presence of a methyl group on the benzene ring also influences its lipophilicity and, consequently, its interaction with various solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Reference |

| CAS Number | 2305-36-4 | [5][7] |

| Molecular Formula | C8H9NO2 | [4][5] |

| Molecular Weight | 151.16 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [8] |

| Melting Point | 171 °C (decomposes) | [8] |

| Synonyms | 2-Amino-p-toluic acid, 4-Methylanthranilic acid | [8] |

These properties, particularly the presence of both hydrogen bond donor (amino and carboxylic acid groups) and acceptor (carbonyl oxygen and amino nitrogen) sites, along with the nonpolar methyl group and aromatic ring, indicate a complex interplay of forces governing its solubility in different solvents.

Expected Solubility Profile: Insights from a Structural Isomer

Due to the limited availability of specific experimental solubility data for this compound, we will examine the solubility of its structural isomer, 2-amino-3-methylbenzoic acid, to provide an illustrative example of expected solubility trends. A study by R. Z. Li, et al. (2019) provides valuable data on the solubility of 2-amino-3-methylbenzoic acid in twelve common solvents at various temperatures.[9][10]

Table 1: Illustrative Solubility Data for 2-Amino-3-methylbenzoic Acid at 298.15 K (25 °C)

| Solvent | Mole Fraction Solubility (x10^3) | Classification |

| 1,4-Dioxane | 158.32 | Very Soluble |

| Acetone | 134.15 | Very Soluble |

| 2-Butanone | 105.21 | Freely Soluble |

| Ethyl Acetate | 76.98 | Freely Soluble |

| Acetonitrile | 54.32 | Soluble |

| Methanol | 38.19 | Soluble |

| Ethanol | 25.41 | Soluble |

| 1-Propanol | 18.76 | Sparingly Soluble |

| 1-Butanol | 14.23 | Sparingly Soluble |

| 2-Propanol | 12.58 | Sparingly Soluble |

| Toluene | 1.89 | Slightly Soluble |

| Cyclohexane | 0.15 | Very Slightly Soluble |

Data extracted and interpreted from Li, et al. (2019).[9][10]

Analysis of Solubility Trends and Solvent Effects

The solubility of 2-amino-3-methylbenzoic acid demonstrates a clear dependence on the polarity and hydrogen bonding capabilities of the solvent.

-

Polar Aprotic Solvents: The highest solubilities are observed in polar aprotic solvents like 1,4-dioxane, acetone, and 2-butanone. These solvents can accept hydrogen bonds from the carboxylic acid and amino groups of the solute and can engage in dipole-dipole interactions.

-

Polar Protic Solvents: Alcohols (methanol, ethanol, propanols, butanol) show good, but comparatively lower, solubility. While they can act as both hydrogen bond donors and acceptors, the energy required to break the solvent-solvent hydrogen bonds to accommodate the solute can be significant. The decreasing solubility with increasing alkyl chain length (methanol > ethanol > propanol > butanol) is a common phenomenon attributed to the increasing nonpolar character of the alcohol.

-

Nonpolar Solvents: As expected, the solubility is very low in nonpolar solvents like toluene and cyclohexane. The energy required to break the strong solute-solute interactions (crystal lattice energy) is not compensated by the weak solute-solvent interactions (van der Waals forces).

It is reasonable to hypothesize that this compound will exhibit a similar solubility pattern, with high solubility in polar aprotic solvents, moderate to good solubility in polar protic solvents, and poor solubility in nonpolar solvents. The precise solubility values may differ due to subtle differences in crystal packing and the electronic effects of the methyl group's position.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound like this compound.[2] This method is considered the gold standard for thermodynamic solubility determination.[11]

Materials and Equipment

-

This compound (of known purity)

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Experimental Workflow

Caption: Experimental Workflow for Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Accurately add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker (e.g., at 25 °C and 37 °C to be relevant for both physical stability and biopharmaceutical evaluation).[12]

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that could lead to an overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Generate a calibration curve using the chosen analytical method (e.g., by plotting absorbance or peak area versus concentration).

-

Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted samples and determine the concentration of this compound using the calibration curve.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by taking into account any dilution factors.

-

Factors Influencing Solubility: A Theoretical Framework

The solubility of this compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Caption: Key Factors Influencing Solubility.

-

"Like Dissolves Like": This fundamental principle suggests that solutes will have higher solubility in solvents with similar polarity. The presence of polar functional groups (amino and carboxylic acid) in this compound favors its dissolution in polar solvents.

-

pH Dependence: As an amphoteric compound, the solubility of this compound in aqueous media is highly pH-dependent.[6] In acidic solutions (low pH), the amino group will be protonated (-NH3+), forming a more soluble cationic salt. In alkaline solutions (high pH), the carboxylic acid group will be deprotonated (-COO-), forming a more soluble anionic salt.[6] The lowest aqueous solubility is expected at its isoelectric point.

-

Hydrogen Bonding: The ability of the amino and carboxylic acid groups to form hydrogen bonds with solvent molecules is a primary driver of solubility in protic solvents like water and alcohols.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid crystal lattice must be overcome for dissolution to occur. A higher crystal lattice energy will generally lead to lower solubility.

Conclusion

While a comprehensive, published dataset on the solubility of this compound in common solvents is currently lacking, this technical guide provides a robust framework for understanding and determining this critical parameter. By analyzing the behavior of a closely related isomer and understanding the fundamental physicochemical principles, researchers can make informed decisions about solvent selection for formulation and analysis. The detailed experimental protocol provided herein offers a standardized method for generating reliable solubility data, empowering scientists in the field of drug development to advance their research with confidence.

References

- 1. rheolution.com [rheolution.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. CAS 2305-36-4: this compound | CymitQuimica [cymitquimica.com]

- 5. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | 2305-36-4 [chemicalbook.com]

- 8. This compound | 2305-36-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmatutor.org [pharmatutor.org]

- 12. solubility experimental methods.pptx [slideshare.net]

2-Amino-4-methylbenzoic acid spectral data (¹H NMR, ¹³C NMR, IR, Mass Spec)

Introduction

2-Amino-4-methylbenzoic acid, also known as 4-methylanthranilic acid, is a substituted aromatic carboxylic acid with the molecular formula C₈H₉NO₂.[1] As a derivative of anthranilic acid, it serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise arrangement of the amino, methyl, and carboxylic acid functional groups on the benzene ring dictates its chemical reactivity and physical properties. Accurate structural confirmation and purity assessment are paramount in its application, necessitating the use of a suite of spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectral data of this compound, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is structured to offer not just the data, but the underlying scientific principles and experimental causality, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Integrated Spectroscopic Workflow

The unambiguous structural elucidation of an organic molecule like this compound relies on the synergistic interpretation of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. Mass Spectrometry reveals the molecular weight and elemental formula. IR Spectroscopy identifies the functional groups present. ¹H and ¹³C NMR spectroscopy then map out the carbon-hydrogen framework, providing detailed information about the connectivity and chemical environment of each atom.

Caption: Integrated workflow for structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol

A robust ¹H NMR spectrum is contingent upon meticulous sample preparation and instrument calibration.

-

Sample Preparation: Approximately 5-25 mg of high-purity this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, high-quality 5 mm NMR tube.[2] Deuterated solvents are used to avoid large solvent signals in the spectrum.[2] The sample should be fully dissolved to ensure a homogeneous solution, and if any particulate matter is present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube.[2]

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard, with its signal defined as 0.00 ppm for chemical shift referencing.

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a standard pulse sequence, and appropriate spectral width.

Data Interpretation and Analysis

The structure of this compound has several distinct proton environments that give rise to a characteristic ¹H NMR spectrum.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10-12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Amino Protons (-NH₂): These protons also exhibit a broad signal due to hydrogen bonding and quadrupole broadening from the nitrogen atom. Their chemical shift can vary but is generally found in the mid-range of the spectrum.

-

Aromatic Protons (Ar-H): The benzene ring has three protons in unique chemical environments. Their chemical shifts are typically in the range of 6.5-8.0 ppm.[3] The electron-donating amino group and the electron-withdrawing carboxylic acid group influence the precise chemical shifts. We expect to see a doublet for the proton ortho to the carboxylic group, a doublet for the proton ortho to the methyl group, and a singlet-like signal for the proton between the amino and methyl groups.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet, typically in the upfield region around 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~7.8 | Doublet | 1H | H-6 (ortho to COOH) |

| ~6.7 | Doublet | 1H | H-5 (ortho to -NH₂) |

| ~6.6 | Singlet | 1H | H-3 (ortho to -NH₂) |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

| ~2.3 | Singlet | 3H | -CH₃ |

Note: The predicted chemical shifts are based on typical values for substituted benzoic acids and may vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.

Experimental Protocol

-

Sample Preparation: Due to the low natural abundance of the ¹³C isotope, a more concentrated sample is required than for ¹H NMR, typically 50-100 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.[2]

-

Data Acquisition: The spectrum is acquired using a broadband proton-decoupling pulse sequence to ensure that each carbon signal appears as a sharp singlet. A larger number of scans and a longer relaxation delay are often necessary to obtain a high-quality spectrum.

Data Interpretation and Analysis

This compound has eight carbon atoms, all in unique chemical environments, which should result in eight distinct signals in the ¹³C NMR spectrum.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-185 ppm.[4]

-

Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the typical range of 110-150 ppm.[3] The carbons directly attached to substituents (C-1, C-2, C-4) will have their chemical shifts significantly influenced by those groups. The amino-bearing carbon (C-2) and the methyl-bearing carbon (C-4) will be shifted upfield compared to the carboxy-bearing carbon (C-1).

-

Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear at the upfield end of the spectrum, typically around 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~150 | C-2 (C-NH₂) |

| ~148 | C-4 (C-CH₃) |

| ~132 | C-6 |

| ~118 | C-5 |

| ~115 | C-3 |

| ~110 | C-1 (C-COOH) |

| ~21 | -CH₃ |

Note: Predicted values are based on general ranges for substituted aromatic compounds. Actual values may differ.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Experimental Protocol

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

-

Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.

-

Sample Analysis: A small amount of the solid powder is placed directly onto the ATR crystal. A pressure clamp is applied to ensure good contact between the sample and the crystal surface.[3]

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Data Interpretation and Analysis

The IR spectrum of this compound is expected to show several characteristic absorption bands confirming its structure. The spectrum provided by the NIST WebBook (SOLID (SPLIT MULL)) shows key features.[1]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, centered around 3000 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5]

-

N-H Stretch (Amine): Two distinct, sharp to moderately broad peaks are expected in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected between 1760-1690 cm⁻¹.[5] For an aromatic carboxylic acid that exists as a hydrogen-bonded dimer, this peak is typically found around 1680-1700 cm⁻¹.

-

C=C Stretches (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

C-N Stretch: This vibration typically appears in the 1350-1250 cm⁻¹ region.

-

C-O Stretch: The C-O single bond stretch of the carboxylic acid is expected in the 1320-1210 cm⁻¹ range.[5]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch |

| 3300 - 2500 | Strong, Broad | O-H Stretch (Carboxylic Acid) |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Carboxylic Acid) |

| 1600 - 1450 | Medium | C=C Aromatic Ring Stretches |

| ~1300 | Medium | C-N Stretch |

| ~1250 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol (Electron Ionization)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Interpretation and Analysis

The mass spectrum of this compound (Molecular Weight: 151.16 g/mol ) provides clear evidence for its identity.[1]

-

Molecular Ion Peak (M⁺•): The peak corresponding to the intact molecule minus one electron will be observed at m/z = 151. This is a crucial piece of data confirming the molecular weight.

-

Key Fragmentation Patterns: The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for benzoic acids include:

-

Loss of -OH (m/z 134): Cleavage of the hydroxyl group from the carboxylic acid results in a fragment at M-17.

-

Loss of -COOH (m/z 106): Decarboxylation leads to a fragment at M-45, corresponding to the 4-methylaniline radical cation.

-

Loss of H₂O (m/z 133): This can occur from the carboxylic acid.

-

Further Fragmentations: The fragment at m/z 106 can further lose a hydrogen atom to give a fragment at m/z 105.

-

The NIST mass spectrum for this compound shows a prominent molecular ion peak at m/z 151 and a significant fragment at m/z 106, consistent with the loss of the carboxyl group.

Integrated Structural Confirmation

The combined data from these four spectroscopic techniques provides an unambiguous confirmation of the structure of this compound.

Caption: Convergence of spectroscopic data to confirm the final structure.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-4-methylbenzoic Acid from 2-bromo-5-methylaniline

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 2-Amino-4-methylbenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The primary synthetic pathway detailed herein involves the carboxylation of 2-bromo-5-methylaniline via a lithiation reaction, a robust and efficient method for the introduction of a carboxylic acid group onto an aromatic ring. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Introduction: Strategic Importance of this compound

This compound, an anthranilic acid derivative, serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its structural motifs are found in numerous pharmacologically active compounds and agrochemicals. For instance, anthranilic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The title compound also functions as a plant growth-regulator.[3] The synthesis of this molecule from readily available starting materials is therefore of significant interest to the chemical and pharmaceutical industries.

Synthetic Strategy: The Lithiation-Carboxylation Pathway

The chosen synthetic route for the preparation of this compound from 2-bromo-5-methylaniline is a two-step process involving:

-

Lithiation: Formation of an organolithium intermediate by reacting 2-bromo-5-methylaniline with a strong organolithium base.

-

Carboxylation: Quenching the organolithium intermediate with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality.

This pathway is favored due to its high efficiency and the commercial availability of the starting materials. The core of this transformation lies in the generation of a highly reactive carbanion, which then acts as a nucleophile to attack carbon dioxide.

Causality Behind Experimental Choices

-

Choice of Organolithium Reagent: Tert-butyl lithium is employed as the strong base for the lithiation step.[3] Its high reactivity is necessary to achieve efficient deprotonation and halogen-metal exchange at the ortho position to the amino group, which is a directed metalation group. The bulky nature of the tert-butyl group can also influence the regioselectivity of the reaction.

-

Low-Temperature Reaction Conditions: The reaction is conducted at a very low temperature (-78 °C).[3] This is critical for several reasons:

-

It prevents unwanted side reactions, such as the decomposition of the highly reactive organolithium intermediates.

-

It ensures the stability of the aryllithium species once formed.

-

It allows for controlled reaction with the electrophile (CO2).

-

-

Quenching with Excess Dry Ice: Solid carbon dioxide serves as the electrophile for the carboxylation step.[3] Using a large excess of crushed dry ice ensures that the organolithium intermediate reacts completely to form the desired carboxylate salt.

Experimental Protocol: A Self-Validating System

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound. Each step is designed to ensure reproducibility and high yield.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight | CAS Number |

| 2-bromo-5-methylaniline | C₇H₈BrN | 186.05 g/mol | 53078-85-6 |

| tert-Butyl lithium (1.7 M in pentane) | C₄H₉Li | 64.06 g/mol | 917-54-4 |

| Anhydrous Ethyl Ether | (C₂H₅)₂O | 74.12 g/mol | 60-29-7 |

| Dry Ice (Solid Carbon Dioxide) | CO₂ | 44.01 g/mol | 124-38-9 |

| 1N Hydrochloric Acid | HCl | 36.46 g/mol | 7647-01-0 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | 141-78-6 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 g/mol | 7487-88-9 |

Step-by-Step Procedure

-

Reaction Setup: A 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-5-methylaniline (10.0 g, 53.7 mmol) and anhydrous ethyl ether (500 mL).[3]

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. The solution is stirred under a nitrogen atmosphere.[3]

-

Addition of tert-Butyl Lithium: A solution of tert-butyl lithium in pentane (127 mL, 1.7 M, 214.8 mmol) is added slowly to the reaction mixture via the dropping funnel over a period of 15 minutes. The internal temperature should be maintained below -65 °C during the addition.[3]

-

Stirring: After the addition is complete, the reaction mixture is stirred for an additional 1.5 hours at -78 °C.[3]

-

Quenching: The reaction is quenched by the addition of excess crushed dry ice in small portions.[3]

-

Work-up:

-

Once all the dry ice has evaporated, water is added to the reaction mixture.[3]

-

The organic layer is separated and discarded.[3]

-

The aqueous layer is acidified to a pH of approximately 2-3 with 1N hydrochloric acid.[3]

-

The acidified aqueous layer is then extracted twice with ethyl acetate.[3]

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3]

-

-

Purification: The crude product can be further purified by recrystallization to afford this compound as a tan crystalline solid (4.8 g, 59% yield).[3]

Visualizing the Synthesis Pathway

Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of this compound from 2-bromo-5-methylaniline.

References

An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-methylbenzoic Acid Derivatives

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. The 2-Amino-4-methylbenzoic acid core, a seemingly simple yet functionally rich structure, has emerged as a promising starting point for the design and synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the antimicrobial, anticancer, and anti-inflammatory potential of these compounds, offering both foundational knowledge and practical, in-depth protocols. Our narrative is grounded in scientific integrity, aiming to equip the reader with the expertise to not only understand but also to innovate within this exciting area of research.

The this compound Scaffold: A Molecule of Interest

This compound, also known as 4-methylanthranilic acid, is an aromatic amino acid.[1] Its structure, featuring a carboxylic acid, an amino group, and a methyl group on the benzene ring, provides multiple points for chemical modification. This versatility allows for the creation of a wide range of derivatives, including amides and esters, which can be tailored to interact with various biological targets. The strategic placement of these functional groups influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its pharmacokinetic profile and biological activity.

Synthesis of this compound Derivatives: Crafting the Molecules

The synthesis of derivatives from the this compound core typically involves the modification of the carboxylic acid and amino groups. Amide and ester derivatives are among the most common and readily synthesized, often serving as the initial library of compounds for biological screening.

General Synthesis of Amide Derivatives

The formation of an amide bond is a cornerstone of medicinal chemistry. A common and effective method involves a two-step process starting from 2-aminobenzoic acid (a related precursor, as specific protocols for the 4-methyl derivative are less common in publicly available literature, this serves as a representative example).[2]

Step 1: Formation of the Acid Chloride The carboxylic acid is first converted to a more reactive acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂). This reaction is usually performed in an inert solvent.

Step 2: Amidation The resulting acid chloride is then reacted with a primary or secondary amine to form the corresponding amide. This nucleophilic acyl substitution reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

A more direct, one-step method for synthesizing N-substituted 2-aminobenzamides utilizes isatoic anhydride and a corresponding amine.[2] This approach is efficient and often results in good yields.

Experimental Protocol: Synthesis of 2-Amino-N-(aryl/alkyl)benzamides from Isatoic Anhydride

This protocol is adapted from established procedures for N-substituted 2-aminobenzamides and can be applied to the synthesis of 2-Amino-4-methylbenzamide derivatives by using the corresponding substituted isatoic anhydride.[2]

-

Materials:

-

Isatoic anhydride (or 4-methyl-isatoic anhydride)

-

Appropriate primary or secondary amine (e.g., p-toluidine)

-

Anhydrous solvent (e.g., benzene, toluene, or ethanol)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine isatoic anhydride (1.0 equivalent) and the selected amine (1.0 equivalent).

-

Add a suitable anhydrous solvent to the flask.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, which should induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove unreacted starting materials.

-

For further purification, recrystallize the crude product from a suitable solvent (e.g., benzene).

-

Dry the purified crystals under vacuum to yield the final 2-amino-N-(aryl/alkyl)benzamide.

-

General Synthesis of Ester Derivatives

Esterification of this compound can be achieved through several methods. A common laboratory-scale procedure is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification of Aminobenzoic Acids

This is a general protocol that can be adapted for the synthesis of this compound esters.[3]

-

Materials:

-

This compound

-

Desired alcohol (e.g., methanol, ethanol)

-

Strong acid catalyst (e.g., concentrated sulfuric acid)

-

-

Procedure:

-

In a round-bottom flask, dissolve the this compound in an excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extract the ester product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography or recrystallization.

-

Antimicrobial Activity: A Battle Against Pathogens

Derivatives of aminobenzoic acids have shown promise as antimicrobial agents. The structural modifications on the this compound scaffold can lead to compounds with significant activity against a range of bacteria and fungi.

Evaluating Antimicrobial Efficacy

The primary method for determining the in vitro antimicrobial activity of novel compounds is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).[4]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]

-

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[4]

-

Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to achieve a range of final concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most common bacteria.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4] This can be determined visually or by measuring the optical density at 600 nm.

-

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound derivatives are not extensively documented in publicly available literature, general trends for related aminobenzamides suggest that the nature of the substituent on the amide nitrogen plays a crucial role in determining antimicrobial potency. Lipophilic and electronically diverse substituents can modulate the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.

Anticancer Potential: Targeting Uncontrolled Cell Growth

The development of novel anticancer agents is a critical area of research. Derivatives of various benzoic acids have been investigated for their cytotoxic effects against cancer cell lines.

Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a detailed procedure for evaluating the anticancer activity of this compound derivatives against various cancer cell lines.[6]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

-

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanisms for this compound derivatives are yet to be fully elucidated, related compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[7] Potential molecular targets could include protein kinases, which are often dysregulated in cancer.

Caption: Hypothesized mechanism of anticancer activity.

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases. The development of novel anti-inflammatory agents is therefore of significant therapeutic interest. Derivatives of aminobenzoic acids have demonstrated potential as anti-inflammatory compounds.[8]

In Vitro Evaluation of Anti-inflammatory Activity

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[9][10]

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Cells